Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-
Description
Significance of Fused Nitrogen-Containing Heterocycles in Contemporary Chemical Synthesis and Drug Discovery
Fused nitrogen-containing heterocycles represent a critically important class of organic compounds, forming the structural core of a multitude of biologically active molecules and approved pharmaceuticals. These scaffolds, which consist of two or more fused rings containing at least one nitrogen atom, are of immense interest in medicinal chemistry and materials science. Their rigid, polycyclic structures provide a defined three-dimensional orientation for functional groups, which is essential for selective and high-affinity interactions with biological targets like enzymes and receptors.
Statistically, a significant percentage of all biologically active compounds, including over 85% of physiologically active drugs, feature a heterocyclic structure, with nitrogen-containing systems being the most common. The prevalence of these scaffolds can be attributed to their chemical stability and the ability of the nitrogen atoms to participate in hydrogen bonding, a key interaction for molecular recognition within biological systems. The inherent structural diversity within this class of compounds allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles and the development of targeted therapies. Consequently, the synthesis and functionalization of novel fused nitrogen heterocycles remain a vibrant and highly competitive area of contemporary chemical research.
Overview of Pyrrolopyrimidine Isomers: A Comparative Perspective in Academic Inquiry
The pyrrolopyrimidine framework, a bicyclic system composed of a fused pyrrole (B145914) and pyrimidine (B1678525) ring, exists in several isomeric forms. The specific arrangement of the rings and the placement of the nitrogen atoms define the isomer and significantly influence its chemical and biological properties. The most extensively studied isomers in academic and industrial research are the purine (B94841) analogues, particularly pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines). Their structural similarity to endogenous purines (adenine and guanine) has made them privileged scaffolds for targeting a wide range of enzymes involved in nucleotide metabolism and signaling, leading to the development of numerous kinase inhibitors and anticancer agents.
Other isomers, such as pyrrolo[3,2-d]pyrimidines and pyrrolo[3,4-d]pyrimidines , have also been investigated for various medicinal applications, though to a lesser extent than their [2,3-d] counterparts. researchgate.net In contrast, the pyrrolo[1,2-c]pyrimidine (B3350400) scaffold represents a less explored class of isomers. Unlike the purine analogues where the pyrrole and pyrimidine rings are fused along a carbon-carbon bond, the pyrrolo[1,2-c]pyrimidine system features a bridgehead nitrogen atom. This arrangement results in a distinct electronic distribution and molecular geometry. Academic inquiry into this specific isomer has often been driven by synthetic curiosity and the exploration of novel heterocyclic constructions. researchgate.net While its biological potential is considered significant, the volume of research is smaller compared to the more traditional purine-like isomers, making it an intriguing area for future drug discovery efforts.
Research Landscape of Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- and Structurally Related Derivatives
The research landscape for the specific compound Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- is primarily centered on the synthesis of the core 6-phenyl-pyrrolo[1,2-c]pyrimidine scaffold. Seminal work in this area has established synthetic routes to this heterocyclic system, providing a foundation for potential further functionalization.
One of the foundational methods for preparing this scaffold starts from 4-methyl-6-phenylpyrimidine. rsc.org Various chemical strategies have been explored to achieve the cyclization necessary to form the fused pyrrole ring. These synthetic approaches are crucial as they allow for the construction of the core bicyclic system, which can then theoretically be modified to introduce various substituents. For instance, studies have shown that electrophilic substitution reactions on the pyrrolo[1,2-c]pyrimidine ring typically occur at the 7-position. rsc.org
More contemporary synthetic methods have also been developed, focusing on efficient construction of the pyrrolo[1,2-c]pyrimidine ring system from different precursors, such as the condensation of pyrrole-2-carbaldehydes with reagents like toluenesulfonylmethyl isocyanide (TosMIC). researchgate.net These methods expand the toolkit available to chemists for creating derivatives of this scaffold.
However, a detailed investigation into the synthesis and biological activity specifically of the 3-amino substituted derivative, Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- , is not extensively documented in the available scientific literature. The existing research provides a strong basis for the synthesis of the 6-phenyl core, but further studies would be required to explore the introduction of an amine group at the 3-position and to evaluate the pharmacological properties of the resulting compound.
The table below summarizes a synthetic route for the core scaffold, which is a necessary precursor for the title compound.
| Starting Material | Key Transformation | Product | Reference |
| 4-Methyl-6-phenylpyrimidine | Cyclization of derived 3-acylmethylene-pyrimidinium bromides | 6-Phenyl-pyrrolo[1,2-c]pyrimidine derivatives | rsc.org |
| Pyrrole-2-carbaldehydes | Condensation with TosMIC or ethyl isocyanoacetate | Pyrrolo[1,2-c]pyrimidine derivatives | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
61736-24-1 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-phenylpyrrolo[1,2-c]pyrimidin-3-amine |
InChI |
InChI=1S/C13H11N3/c14-13-7-12-6-11(8-16(12)9-15-13)10-4-2-1-3-5-10/h1-9H,14H2 |
InChI Key |
BNTAQQXPMRIMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=NC(=CC3=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrrolo 1,2 C Pyrimidine Architectures
Strategies for Constructing the Pyrrolo[1,2-c]pyrimidine (B3350400) Ring System
The assembly of the core bicyclic pyrrolo[1,2-c]pyrimidine structure can be achieved through several elegant synthetic strategies, including multicomponent reactions, cycloadditions, and condensations.
One-Pot Multicomponent Cycloaddition Reactions
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex heterocyclic structures in a single step, enhancing atom economy and reducing waste. While specific MCRs for the pyrrolo[1,2-c]pyrimidine system are not as extensively documented as for its isomers, the principles have been applied to related scaffolds. For instance, one-pot, three-component reactions have been successfully employed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mxnih.gov These reactions often proceed through a domino sequence involving condensation, Michael addition, and intramolecular cyclization. A typical reaction might involve an aminopyrimidine, an aldehyde, and a compound with an active methylene group, which under catalytic conditions, assemble into the final fused ring system. nih.gov The adaptation of such strategies to the pyrrolo[1,2-c]pyrimidine framework represents a promising avenue for future synthetic exploration, potentially involving a suitably substituted pyrrole (B145914), an aldehyde, and an ammonia source to construct the pyrimidine (B1678525) ring in one pot.
1,3-Dipolar Cycloaddition Approaches Utilizing N-Ylides
The 1,3-dipolar cycloaddition reaction is a cornerstone in heterocyclic synthesis, providing a regioselective route to five-membered rings. The construction of the pyrrolo[1,2-c]pyrimidine system can be achieved through the reaction of pyrimidinium N-ylides with various dipolarophiles. researchgate.netbeilstein-journals.org In this approach, a pyrimidine derivative is first quaternized at one of its nitrogen atoms using an α-halo-carbonyl compound. Subsequent treatment with a base generates a transient pyrimidinium N-ylide in situ. This ylide, acting as a 1,3-dipole, can then react with an alkyne dipolarophile in a [3+2] cycloaddition reaction. beilstein-journals.org The initial cycloadduct typically undergoes spontaneous aromatization, often through oxidation, to yield the stable pyrrolo[1,2-c]pyrimidine core. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile. nih.gov This method is particularly versatile as it allows for the introduction of substituents on the pyrrole ring by choosing appropriately substituted dipolarophiles.
For example, the reaction of a pyrimidinium ylide with an activated alkyne like ethyl propiolate would introduce a carboxylate group onto the newly formed pyrrole ring segment. beilstein-journals.org This strategy offers a modular approach to differently functionalized pyrrolo[1,2-c]pyrimidines.
Routes Involving Pyrrole-2-carbaldehyde and Tosylmethyl Isocyanide (TosMIC)
A highly effective and widely used method for constructing the pyrrolo[1,2-c]pyrimidine skeleton involves the condensation of pyrrole-2-carbaldehyde with tosylmethyl isocyanide (TosMIC). researchgate.netresearchgate.net This reaction, a variation of the Van Leusen pyrrole synthesis, provides direct access to 3-tosylpyrrolo[1,2-c]pyrimidines. mdpi.comorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as potassium carbonate or DBU, in a solvent like methanol or THF. researchgate.netscispace.com The mechanism involves the base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. A subsequent intramolecular cyclization and elimination of the tosylsulfinate anion leads to the formation of the fused aromatic system. mdpi.com
This method is robust and tolerates a variety of substituents on the starting pyrrole-2-carbaldehyde, allowing for the synthesis of a library of substituted pyrrolo[1,2-c]pyrimidines. researchgate.net The resulting 3-tosyl group is particularly valuable as it can serve as a leaving group for subsequent nucleophilic substitution reactions to install other functionalities at this position.
| Pyrrole-2-carbaldehyde Substrate | Base/Solvent | Product | Yield (%) |
|---|---|---|---|
| Pyrrole-2-carbaldehyde | K₂CO₃/MeOH | 3-Tosylpyrrolo[1,2-c]pyrimidine | 82 |
| 4-Bromopyrrole-2-carbaldehyde | K₂CO₃/MeOH | 7-Bromo-3-tosylpyrrolo[1,2-c]pyrimidine | 75 |
| 4-Chloropyrrole-2-carbaldehyde | K₂CO₃/MeOH | 7-Chloro-3-tosylpyrrolo[1,2-c]pyrimidine | 88 |
| 4-Methylpyrrole-2-carbaldehyde | K₂CO₃/MeOH | 7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine | 80 |
Regioselective Functionalization and Derivatization Approaches
Once the core pyrrolo[1,2-c]pyrimidine ring is formed, further derivatization is necessary to install the specific substituents required for the target compound, Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-.
Synthetic Introduction of Aromatic Substituents at Position 6
The introduction of a phenyl group at the C6 position of the pyrimidine ring is a key transformation.
Classical Methods: A historical approach to achieving this substitution is the Chichibabin reaction. researchgate.net This reaction involves the nucleophilic substitution of a hydride ion on an electron-deficient nitrogen heterocycle by an organometallic reagent. For instance, the synthesis of 3-methyl-6-phenylpyrrolo[1,2-c]pyrimidine was accomplished via a classical Chichibabin reaction, demonstrating the feasibility of introducing aryl groups at this position. researchgate.net However, these reactions often require harsh conditions and may have limited substrate scope. The amination of pyridines with sodium amide is a well-known example of this reaction type. wikipedia.org
Modern Cross-Coupling Reactions: More contemporary and versatile methods involve palladium-catalyzed cross-coupling reactions. While much of the literature focuses on the related pyrrolo[2,3-d]pyrimidine isomer, the principles are directly applicable. nih.govresearchgate.net Strategies such as the Suzuki-Miyaura coupling (using a phenylboronic acid derivative) or direct C-H arylation would be highly effective. For a Suzuki coupling, a 6-halopyrrolo[1,2-c]pyrimidine precursor would be required. This halogenated intermediate could be coupled with phenylboronic acid under standard Pd-catalyzed conditions to furnish the 6-phenyl derivative. Direct C-H arylation offers an even more atom-economical route, where the C-H bond at position 6 is directly coupled with an aryl halide, although this may present challenges in controlling regioselectivity. nih.gov
| Reaction Type | Pyrrolo[1,2-c]pyrimidine Substrate | Coupling Partner | Catalyst/Ligand/Base | Solvent |
|---|---|---|---|---|
| Suzuki Coupling | 6-Bromo-pyrrolo[1,2-c]pyrimidine | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₂CO₃ | Dioxane/H₂O |
| Direct C-H Arylation | Pyrrolo[1,2-c]pyrimidine | Iodobenzene | Pd(OAc)₂ / PCy₃·HBF₄ / K₂CO₃ | DMA |
Methodologies for Amine Functionality Installation or Modification at Position 3
The final step towards the target molecule is the installation of an amine group at the C3 position. The choice of method depends heavily on the precursor available from the ring-forming reaction.
Nucleophilic Aromatic Substitution (SNAr): The synthesis of the pyrrolo[1,2-c]pyrimidine core via the TosMIC route (Section 2.1.3) conveniently provides a 3-tosyl derivative. scispace.comacs.org The tosyl group is an excellent leaving group, and the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. stackexchange.com Therefore, a plausible and direct route to the 3-amino derivative is the displacement of the tosyl group with an amine nucleophile. This can be achieved using various nitrogen sources, such as sodium azide followed by reduction (e.g., with H₂/Pd or PPh₃), or by direct substitution using ammonia, a protected amine, or an amine salt under thermal or microwave conditions. The reactivity of the C3 position is enhanced by its proximity to the bridgehead nitrogen and the pyrimidine ring nitrogens.
Rearrangement Reactions from Carboxylic Acid Derivatives: An alternative strategy begins with a 3-carboxy-pyrrolo[1,2-c]pyrimidine derivative. Such precursors can be synthesized by reacting pyrrole-2-carbaldehyde with ethyl isocyanoacetate, followed by hydrolysis of the resulting ester. researchgate.net The carboxylic acid can then be converted to the 3-amino functionality through classical rearrangement reactions such as the Curtius, Schmidt, or Hofmann rearrangements. For the Curtius rearrangement, the carboxylic acid is first converted to an acyl azide (e.g., via treatment with diphenylphosphoryl azide, DPPA), which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed under acidic or basic conditions to yield the desired 3-aminopyrrolo[1,2-c]pyrimidine.
This two-pronged approach, either by substitution of a leaving group or rearrangement from a carboxylic acid derivative, provides viable pathways to introduce the crucial amine functionality at the C3 position.
Strategies for Diversity-Oriented Synthesis of Pyrrolo[1,2-c]pyrimidine Libraries
Diversity-oriented synthesis (DOS) is a powerful approach for generating collections, or "libraries," of structurally diverse small molecules for high-throughput screening and drug discovery. For the Pyrrolo[1,2-c]pyrimidine framework, several strategies have been employed to create such libraries, primarily by varying the substituents at different positions of the heterocyclic core.
A prominent and efficient method for building diverse Pyrrolo[1,2-c]pyrimidine libraries is through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net This strategy typically involves the in situ generation of N-ylides from pyrimidine precursors, which then react with a variety of activated alkynes. nih.gov The versatility of this method lies in the ability to use different substituted pyrimidines and a wide array of alkynes, leading to a library of compounds with diverse functional groups. For instance, starting from 4-(pyridyl)pyrimidine isomers, researchers have successfully generated small libraries of structurally diverse 3-pyridylpyrrolo[1,2-c]pyrimidines. nih.gov
Another key strategy involves multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step. nih.gov MCRs are highly valued in DOS for their efficiency and ability to rapidly generate complexity and diversity. By systematically changing each of the starting components, chemists can produce a large number of analogs. For the broader class of fused pyrimidines, DOS strategies have been developed using techniques like amide couplings and Suzuki couplings on the core heterocycle to introduce diversity. dundee.ac.uk
The synthesis of pyrrolo[2,3-d]pyrimidines, a related isomer, also provides insight into applicable DOS strategies. These include one-pot, three-component reactions of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx Such approaches highlight how varying the arylglyoxal and barbituric acid components can lead to a diverse library of compounds. scielo.org.mx Similarly, functionalized pyrrolo[3,2-d]pyrimidines have been synthesized with variations on the pyrimidine ring's nitrogen substituents, demonstrating a method to introduce diversity at specific atomic positions within the core structure. acs.orgresearchgate.net
Table 1: Methodologies for Diversity-Oriented Synthesis of Pyrrolopyrimidine Libraries
| Synthetic Strategy | Key Reactants | Source of Diversity | Resulting Scaffold | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Pyrimidine N-ylides and activated alkynes | Variation in pyrimidine and alkyne substituents | Pyrrolo[1,2-c]pyrimidine | nih.govresearchgate.net |
| Multicomponent Reactions (MCRs) | Arylglyoxals, aminouracils, barbituric acids | Variation in all three starting components | Pyrrolo[2,3-d]pyrimidine | scielo.org.mx |
| Post-synthesis Modification | Core heterocycle, boronic acids, amines | Suzuki and amide coupling partners | Fused Pyrimidines | dundee.ac.uk |
| Stepwise Annulation | 4-oxoproline esters, various amines and isocyanates | Choice of amine and isocyanate for pyrimidine ring formation | Pyrrolo[3,2-d]pyrimidine | acs.org |
Implementation of Green Chemistry Principles in Pyrrolo[1,2-c]pyrimidine Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrrolopyrimidine architectures, several green principles have been successfully implemented.
A significant advancement is the use of multicomponent reactions (MCRs) in environmentally benign solvents like water. tandfonline.com MCRs are inherently green as they improve atom economy, reduce the number of synthetic steps, and minimize waste generation compared to traditional multi-step syntheses. scielo.org.mxtandfonline.com For example, a green synthesis of pyrrolopyrimidine derivatives has been developed using a one-pot reaction between butanoates, aldehydes, guanidine, and other reactants in water at room temperature. tandfonline.com This method not only offers good reaction yields but also simplifies product and catalyst separation. tandfonline.com
The choice of catalyst is another cornerstone of green synthesis. The use of heterogeneous, reusable catalysts is preferred over stoichiometric reagents. A notable example is the use of Cu@KF/Clinoptilolite nanoparticles as a high-performance, separable, and reusable catalyst for pyrrolopyrimidine synthesis in water. tandfonline.com Similarly, tetra-n-butylammonium bromide (TBAB), which is inexpensive and non-corrosive, has been employed as a catalyst for the one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives in ethanol, a greener solvent than many traditional organic options. scielo.org.mx
Furthermore, strategies that avoid hazardous reagents and minimize energy consumption are central to green chemistry. An iodine/DMSO-promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones provides a convenient and efficient route to pyrrolo[2,3-d]pyrimidines, avoiding more toxic metals or harsh reagents. nih.gov The development of on-water multicomponent reactions that proceed without any catalyst at all represents an ideal green synthetic method. nih.gov These approaches underscore a clear trend in heterocyclic chemistry toward more sustainable and environmentally secure synthetic protocols. tandfonline.com
Table 2: Green Chemistry Approaches in Pyrrolopyrimidine Synthesis
| Green Principle | Methodology | Key Features | Scaffold | Reference |
|---|---|---|---|---|
| Benign Solvents / Catalyst | Multicomponent reaction with Cu@KF/Clinoptilolite NPs | Reaction in water; reusable catalyst | Pyrrolopyrimidine | tandfonline.com |
| Atom Economy / Efficiency | One-pot, three-component reaction with TBAB | High yields (73-95%), short reaction times, mild conditions | Pyrrolo[2,3-d]pyrimidine | scielo.org.mx |
| Catalysis / Reduced Waste | I2/DMSO promoted cascade annulation | Metal-free catalysis, simple workup | Pyrrolo[2,3-d]pyrimidine | nih.gov |
| Catalyst-Free Reaction | On-water multicomponent reaction | Avoids catalyst use entirely | Pyrrolo[2,3-d]pyrimidine | nih.gov |
Reactivity and Mechanistic Investigations of Pyrrolo 1,2 C Pyrimidines
Formation and Characterization of N-Heterocyclic Carbenes (NHCs) Derived from Pyrrolo[1,2-c]pyrimidine (B3350400) Scaffolds
N-heterocyclic carbenes (NHCs) are a class of persistent carbenes that are widely used as ancillary ligands in organometallic chemistry and as organocatalysts. The pyrrolo[1,2-c]pyrimidine skeleton has been successfully utilized to synthesize a novel class of NHCs, specifically pyrrolo[1,2-c]pyrimidin-1-ylidenes. These NHCs are constitutional isomers of the well-established imidazo[1,5-a]pyridin-3-ylidenes.
The synthetic route to these NHCs commences with the corresponding pyrrole-2-carbaldehydes. A key step involves the reaction with tosylmethyl isocyanide (TosMIC), which facilitates the construction of the pyrimidine (B1678525) ring, yielding 3-tosylpyrrolo[1,2-c]pyrimidines. Subsequent removal of the tosyl group is achieved through reductive desulfonylation, a critical step to afford the core pyrrolo[1,2-c]pyrimidine structure.
The immediate precursors to the NHCs are the pyrrolo[1,2-c]pyrimidinium salts. These are prepared by the N-alkylation or N-arylation of the pyrrolo[1,2-c]pyrimidine scaffold. The quaternization typically occurs at one of the nitrogen atoms in the pyrimidine ring, leading to the formation of the corresponding cationic species. Deprotonation of these pyrimidinium salts then furnishes the desired N-heterocyclic carbene.
Below is a generalized summary of the synthetic sequence leading to pyrrolo[1,2-c]pyrimidinium salts, the precursors to the corresponding NHCs.
| Step | Reactants | Reagents | Product |
| 1 | Pyrrole-2-carbaldehyde | Tosylmethyl isocyanide (TosMIC) | 3-Tosylpyrrolo[1,2-c]pyrimidine |
| 2 | 3-Tosylpyrrolo[1,2-c]pyrimidine | Reducing agent (e.g., Na/Hg) | Pyrrolo[1,2-c]pyrimidine |
| 3 | Pyrrolo[1,2-c]pyrimidine | Alkylating or arylating agent | Pyrrolo[1,2-c]pyrimidinium salt |
Exploration of Other Key Chemical Transformations and Reaction Pathways
The reactivity of the pyrrolo[1,2-c]pyrimidine system extends beyond the formation of NHCs. Several other key chemical transformations and reaction pathways have been explored, highlighting the versatility of this heterocyclic scaffold.
One significant reaction pathway is the 1,3-dipolar cycloaddition of pyrimidinium N-ylides. researchgate.netnih.gov In this approach, the pyrimidine ring is quaternized, and subsequent treatment with a base generates a pyrimidinium ylide in situ. This reactive intermediate can then undergo a [3+2] cycloaddition reaction with various dipolarophiles, such as activated alkynes, to construct the fused pyrrole (B145914) ring, thereby forming the pyrrolo[1,2-c]pyrimidine core. nih.gov The regioselectivity of this cycloaddition is a key aspect of this synthetic strategy.
Furthermore, the pyrrolo[1,2-c]pyrimidine nucleus is amenable to electrophilic aromatic substitution (SEAr) reactions. researchgate.net This allows for the introduction of various functional groups onto the heterocyclic ring system. An interesting phenomenon observed during the functionalization of the pyrrolo[1,2-c]pyrimidine core is the "halogen dance," which involves the migration of a halogen substituent upon reaction. researchgate.net
The electrochemical properties of certain pyrrolo[1,2-c]pyrimidine derivatives have also been investigated using techniques such as cyclic, differential pulse, and rotating disk electrode voltammetry. researchgate.net These studies provide insights into the redox behavior of the ring system and the potential for creating modified electrodes through electropolymerization. researchgate.net
The following table summarizes some of the key chemical transformations of the pyrrolo[1,2-c]pyrimidine scaffold.
| Reaction Type | Description | Resulting Products |
| 1,3-Dipolar Cycloaddition | Reaction of in situ generated pyrimidinium N-ylides with dipolarophiles. researchgate.netnih.gov | Substituted pyrrolo[1,2-c]pyrimidines. nih.gov |
| Electrophilic Aromatic Substitution | Functionalization of the pyrrolo[1,2-c]pyrimidine core. researchgate.net | Functionalized pyrrolo[1,2-c]pyrimidine derivatives. researchgate.net |
| Electrochemical Polymerization | Formation of polymeric films on electrode surfaces via electrochemical methods. researchgate.net | Modified electrodes with poly(pyrrolo[1,2-c]pyrimidine) films. researchgate.net |
Studies on Chemical Stability and Degradation in Controlled Research Environments
Detailed studies on the chemical stability and degradation pathways of Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- in controlled research environments are not extensively documented in the currently available scientific literature. Similarly, comprehensive stability data for the broader class of pyrrolo[1,2-c]pyrimidines under various conditions such as acidic, basic, thermal, or photolytic stress are not readily found in the reviewed sources.
General knowledge of heterocyclic chemistry suggests that the stability of the pyrrolo[1,2-c]pyrimidine ring system would be influenced by the nature and position of its substituents. The fused aromatic system is expected to confer a degree of stability. However, the presence of heteroatoms and specific functional groups could introduce potential sites for degradation. For instance, the pyrimidine ring can be susceptible to nucleophilic attack, and the pyrrole ring can be prone to oxidation or electrophilic attack under certain conditions.
Further research is required to systematically evaluate the stability of Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- and related derivatives to establish their degradation profiles and shelf-life under various storage and experimental conditions.
Computational and Theoretical Investigations of Pyrrolo 1,2 C Pyrimidin 3 Amine, 6 Phenyl
Quantum Chemical Calculations and Electronic Structure Analysis of the Pyrrolo[1,2-c]pyrimidine (B3350400) Core and Its Derivatives
To understand the intrinsic properties of Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-, quantum chemical calculations would be the primary approach. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties.
Key parameters that would be investigated include:
Molecular Geometry: Bond lengths, bond angles, and dihedral angles to define the three-dimensional structure.
Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO gap, which provide insights into the molecule's reactivity and electronic transitions.
Spectroscopic Properties: Predictions of IR, UV-Vis, and NMR spectra to aid in experimental characterization.
Without specific research, no data can be presented in the following table. Table 1: Hypothetical Quantum Chemical Calculation Parameters for Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-
| Parameter | Calculated Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are essential tools in drug discovery to predict how a ligand, such as Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-, might interact with a biological target, typically a protein or enzyme. These studies can help identify potential therapeutic targets and elucidate the mechanism of action.
The process would involve:
Target Identification: Selecting a biologically relevant protein target based on the structural features of the pyrrolo[1,2-c]pyrimidine scaffold.
Docking Simulation: Using computational algorithms to predict the preferred binding orientation and affinity of the compound within the active site of the target protein.
Interaction Analysis: Examining the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
As no such studies have been published for this specific compound, a table of potential interactions remains empty.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
In Silico Prediction of Metabolic Stability and Related Pharmacokinetic Parameters
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties.
For Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-, computational models could be used to estimate:
Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA).
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of clearance pathways.
Toxicity: Early assessment of potential toxicological liabilities.
The absence of specific research means no predictive data can be provided.
Table 3: Predicted ADME Properties (Hypothetical)
| Property | Predicted Value |
|---|---|
| Caco-2 Permeability (nm/s) | Data not available |
| Blood-Brain Barrier Penetration | Data not available |
| Cytochrome P450 2D6 Inhibition | Data not available |
Structure-Based Drug Design and Lead Optimization Strategies Guided by Computational Data
Should initial computational and experimental studies show promise, structure-based drug design would be employed to optimize the lead compound, Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-. This iterative process uses computational insights to guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Strategies would include:
Pharmacophore Modeling: Identifying the essential structural features required for biological activity.
Virtual Screening: Searching large chemical libraries for compounds with similar pharmacophoric features.
Lead Optimization: Making targeted chemical modifications to the lead compound to enhance its desirable properties while minimizing undesirable ones, guided by molecular docking and other computational predictions.
Without initial data on the biological activity or targets of Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-, no specific lead optimization strategies can be formulated.
Pharmacological and Biological Research: in Vitro Activity of Pyrrolo 1,2 C Pyrimidin 3 Amine, 6 Phenyl and Its Derivatives
Evaluation of Anti-inflammatory Activity in Cell-Based Assays
Pyrrolopyrimidine derivatives have been widely evaluated for their anti-inflammatory properties through various in vitro cell-based assays. rsc.orgnih.gov These compounds are often assessed for their ability to inhibit the production of key inflammatory mediators in cell lines such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov The anti-inflammatory effects of pyrimidines are frequently linked to their capacity to suppress the expression and activity of mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. rsc.orgnih.gov
In one study, novel fused pyrrolopyrimidine derivatives were tested for their in vitro anti-inflammatory activity in LPS-stimulated RAW264.7 cells. nih.gov The results identified several potent analogues, indicating the potential of this scaffold in modulating inflammatory responses. nih.gov Similarly, other research on pyrimidine (B1678525) derivatives demonstrated dose-dependent inhibition of LPS-stimulated THP-1 (human leukemia monocytic) cell growth, further confirming their anti-inflammatory potential. nih.gov Some pyrrolo[2,3-d]pyrimidine derivatives have shown anti-inflammatory activity comparable to that of ibuprofen. researchgate.net For instance, compound 2b ((7-(4-Methoxyphenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-hydrazine) and its derivatives 7b and 9b exhibited significant anti-inflammatory effects. researchgate.net
The mechanism often involves the inhibition of pathways that lead to the production of pro-inflammatory substances. For example, some compounds have been shown to reduce reactive oxygen species (ROS) levels in inflammatory models, highlighting their antioxidant properties which contribute to their anti-inflammatory effects. nih.gov
Assessment of Analgesic Properties in In Vitro Models
The evaluation of analgesic properties of compounds often begins with in vitro assays that can predict their potential to alleviate pain. nih.gov These assays typically focus on molecular targets known to be involved in pain signaling pathways, such as transient receptor potential (TRP) channels, which are expressed in primary sensory neurons and are involved in sensing noxious stimuli. nih.gov While many studies on the analgesic effects of pyrrolopyrimidine derivatives are conducted using in vivo models like the formalin test or carrageenan-induced paw edema, the underlying mechanisms can be explored through in vitro systems. researchgate.netpensoft.netmdpi.com
For instance, the formalin test, which has both an acute nociceptive phase and a prolonged inflammatory phase, allows for the screening of compounds that may target both peripheral and central pain mechanisms. mdpi.com The activity of novel pyrrolic compounds in the inflammatory phase of the formalin test suggests a peripheral antinociceptive effect, potentially linked to their antioxidant properties. pensoft.net In vitro assays can help elucidate these mechanisms by measuring the interaction of the compounds with specific receptors or enzymes involved in the inflammatory cascade that leads to pain. nih.gov
Research on new pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines has shown that many of these compounds exert analgesic activities comparable to reference drugs like indomethacin (B1671933) and celecoxib. nih.gov While the primary evaluation was in vivo, the mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, a key target in pain and inflammation that is readily studied in vitro. researchgate.netnih.gov
In Vitro Anti-cancer Research on Pyrrolo[1,2-c]pyrimidine (B3350400) Conjugates and Related Scaffolds
The pyrrolopyrimidine scaffold is a cornerstone in the development of novel anti-cancer agents, with numerous derivatives demonstrating potent cytotoxic activity against a variety of cancer cell lines. nih.govmdpi.comresearchgate.net
Studies on novel pyrrolo-pyrimidine-5-cyano scaffolds showed significant decreases in cell viability in ovarian cancer (SKOV-3) and breast cancer (MCF-7) cell lines. ekb.eg Compound N-pyrrole-pyrimidine-5-cyano 2a was particularly effective, inducing apoptosis and cell cycle arrest. ekb.eg Another study focused on a fused structure of indolizine (B1195054) and pyrrolo[1,2-c]pyrimidine, identifying a derivative, 5r , which exhibited potent and selective anticancer activity against liver cancer cells (HepG2 and Huh7) with IC50 values of 0.22 ± 0.08 and 0.10 ± 0.11 µM, respectively. nih.gov This compound was found to inhibit cell migration and induce apoptosis through the activation of caspase-3. nih.gov
Tricyclic pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated for their cytotoxic effects. nih.govmdpi.com In one such study, derivatives containing a bromine substituent and an azepine side-ring showed superior antitumor activity against the colon cancer HT-29 cell line, with IC50 values as low as 4.01 µM. nih.govmdpi.com The research highlighted that substitution patterns on the pyrrolopyrimidine core are crucial for activity and selectivity against different cancer cell lines. mdpi.com
The table below summarizes the in vitro anti-cancer activity of selected pyrrolopyrimidine derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5r | HepG2 | Liver Cancer | 0.22 ± 0.08 | nih.gov |
| 5r | Huh7 | Liver Cancer | 0.10 ± 0.11 | nih.gov |
| Pyrrolopyrimidine-imine (azepine ring) | HT-29 | Colon Cancer | 4.01 | nih.govmdpi.com |
| Pyrrolopyrimidine-imine (Br substituent) | HT-29 | Colon Cancer | 4.55 | nih.govmdpi.com |
| Compound 10t (1H-pyrrolo[3,2-c]pyridine) | HeLa | Cervical Cancer | 0.12 | tandfonline.com |
| Compound 10t (1H-pyrrolo[3,2-c]pyridine) | SGC-7901 | Gastric Cancer | 0.21 | tandfonline.com |
| Compound 10t (1H-pyrrolo[3,2-c]pyridine) | MCF-7 | Breast Cancer | 0.18 | tandfonline.com |
| Compound E2 (pyrrolo[2,3-d]pyrimidine-endoperoxide) | MCF-7 | Breast Cancer | 2.16 ± 0.28 | rsc.org |
| Compound E2 (pyrrolo[2,3-d]pyrimidine-endoperoxide) | T47D | Breast Cancer | 0.42 ± 0.03 | rsc.org |
Investigation of Enzyme Inhibition Mechanisms
The anti-inflammatory and analgesic activities of many pyrrolopyrimidine derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.govnih.gov There are two main isoforms, COX-1 and COX-2; COX-1 is constitutive and involved in normal physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.govmdpi.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov
Several studies have evaluated pyrrolopyrimidine and related pyrimidine scaffolds for their COX inhibitory activity. In a study of novel spiro pyrrolo[3,4-d]pyrimidine derivatives, all tested compounds inhibited both COX-1 and COX-2, with some showing a higher selectivity index for COX-2 than the reference drug celecoxib. rsc.org For example, compounds 6 and 11 from this series displayed potent and selective COX-2 inhibition with selectivity indices of 129.21 and 175, respectively, compared to 31.52 for celecoxib. rsc.org
Another study on pyrimidine derivatives identified two compounds, L1 and L2 , that showed high selectivity towards COX-2, with inhibitory activity comparable to meloxicam (B1676189) and superior to piroxicam. nih.gov Similarly, a pyrazolo pyrimidine derivative, DPP , was found to potently inhibit COX-2 with an IC50 of 0.9 nM, while showing much lower activity against COX-1 (IC50 = 59.6 nM). researchgate.net The data below highlights the COX inhibition profiles of various pyrimidine-based compounds.
| Compound Class/Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| DPP (Pyrazolo pyrimidine) | 0.0596 | 0.0009 | 66.2 | researchgate.net |
| Compound 6 (Spiro pyrrolo[3,4-d]pyrimidine) | >100 | 0.775 | 129.21 | rsc.org |
| Compound 11 (Spiro pyrrolo[3,4-d]pyrimidine) | >100 | 0.571 | 175.0 | rsc.org |
| Celecoxib (Reference) | 15.0 | 0.476 | 31.52 | rsc.org |
| L1 (Pyrimidine derivative) | >100 | 1.55 | >64.5 | nih.gov |
| L2 (Pyrimidine derivative) | >100 | 1.28 | >78.1 | nih.gov |
The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for designing kinase inhibitors due to its ability to mimic the purine (B94841) structure of ATP and interact with the hinge region of the kinase active site. nih.govnih.gov These derivatives have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinases (CDKs), and RET kinase. nih.govnih.govnih.gov
For example, a series of halogenated pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their kinase inhibitory potential. nih.gov Compound 5k from this series emerged as a potent multi-targeted inhibitor, showing significant activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. nih.gov In another study, pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids were designed, and compound E2 was found to be a potent inhibitor of CDK6/Cyclin D3 with an IC50 of 6.1 nM, more than twice as potent as the approved drug Palbociclib (IC50 = 12.9 nM). rsc.org
Furthermore, extensive research on pyrrolo[2,3-d]pyrimidines as RET kinase inhibitors led to the identification of compound 59 , which demonstrated low nanomolar potency against wild-type RET and the drug-resistant V804M mutant. nih.govnih.gov These findings underscore the versatility of the pyrrolopyrimidine scaffold in generating potent and selective kinase inhibitors for cancer therapy. scinito.ai
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 5k | EGFR | 40 | nih.gov |
| Compound 5k | Her2 | 110 | nih.gov |
| Compound 5k | VEGFR2 | 90 | nih.gov |
| Compound 5k | CDK2 | 204 | nih.gov |
| Sunitinib (Reference) | CDK2 | 261 | nih.gov |
| Compound E2 | CDK6/Cyclin D3 | 6.1 | rsc.org |
| Palbociclib (Reference) | CDK6/Cyclin D3 | 12.9 | rsc.org |
| Compound 59 | RET-wt | Low nanomolar | nih.govnih.gov |
| Compound 59 | RET V804M | Low nanomolar | nih.govnih.gov |
Comprehensive Structure-Activity Relationship (SAR) Studies for Pyrrolo[1,2-c]pyrimidine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrrolopyrimidine derivatives. rsc.orgresearchgate.net Research has shown that modifications at various positions of the pyrrolopyrimidine ring system significantly influence their biological activities.
For anti-inflammatory activity, SAR studies on pyrrolo[2,3-d]pyrimidines revealed that the introduction of a 4-methoxyphenyl (B3050149) group at position-7 enhanced activity. nih.govresearchgate.net Furthermore, converting 4-chloro-pyrrolo[2,3-d]pyrimidines, which are generally inactive, to 4-hydrazino derivatives can impart anti-inflammatory properties. researchgate.net Subsequent modifications of the hydrazino group, for instance by condensation with benzaldehyde (B42025) or cyclization to form a pyrazolyl moiety, can retain or even enhance this activity. researchgate.net
In the context of anti-cancer activity, SAR studies on tricyclic pyrrolo[2,3-d]pyrimidines indicated that substitution at the N-aryl group is critical. mdpi.com The introduction of electron-withdrawing groups like fluorine, chlorine, or bromine at specific positions of a phenyl ring attached to the core structure was found to be important for cytotoxic potency. nih.govmdpi.com For instance, pyrrolopyrimidine-imines with a bromine substituent at the C-4 position of the phenyl ring showed superior activity against the HT-29 colon cancer cell line. nih.gov The size of an attached side-ring also plays a role, with an azepine ring being more favorable than smaller rings in certain series. nih.gov
Regarding kinase inhibition, SAR exploration of pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors has been extensive. nih.gov These studies have systematically modified different parts of the molecule to understand the key interactions within the kinase's active site, leading to the identification of potent and selective inhibitors. nih.govnih.gov The strategic incorporation of halogen atoms into the structure of kinase inhibitors is a common approach to enhance potency and selectivity. nih.gov
Impact of Aromatic Substitution at Position 6 (e.g., Phenyl Group) on Biological Efficacy
There is a lack of specific research data detailing the impact of a phenyl group or other aromatic substitutions at the 6-position on the biological efficacy of Pyrrolo[1,2-c]pyrimidin-3-amine. Structure-activity relationship studies on other pyrrolopyrimidine isomers, such as pyrrolo[2,3-d]pyrimidines, have shown that substitutions at this position can significantly influence activity, but these findings cannot be directly applied to the pyrrolo[1,2-c]pyrimidine core. nih.govnih.gov Without dedicated in vitro studies on 6-substituted pyrrolo[1,2-c]pyrimidin-3-amine derivatives, the role of the 6-phenyl group remains uncharacterized.
Future Directions and Emerging Research Perspectives for Pyrrolo 1,2 C Pyrimidin 3 Amine, 6 Phenyl
Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatives
The future synthesis of complex derivatives of Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- will likely be driven by the need for greater efficiency, diversity, and stereochemical control. Current research into related heterocyclic systems points towards several promising avenues.
One of the most significant emerging trends is the adoption of flow chemistry . The efficient flow synthesis of the core pyrrolo[1,2-c]pyrimidine (B3350400) scaffold has been reported, utilizing a telescoped continuous flow process. researchgate.net This methodology offers advantages such as improved reaction control, enhanced safety for handling hazardous intermediates, and ease of scalability. Future research will likely focus on adapting these flow synthesis protocols to allow for the introduction of diverse substituents at various positions on the Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- core, enabling the rapid generation of large libraries of analogues for biological screening.
Another key area of exploration is the development of stereoselective synthetic methods . While not yet applied specifically to the Pyrrolo[1,2-c]pyrimidine scaffold, domino ring-closure reactions followed by retro Diels-Alder protocols have been successfully used to create enantiomerically pure related compounds. nih.gov Applying similar principles could lead to the synthesis of chiral derivatives of Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-, which is crucial for studying stereospecific interactions with biological targets.
Furthermore, novel cyclization strategies, such as the 1,3-dipolar cycloaddition of in situ generated N-ylides, are being employed for the synthesis of pyrrolo[1,2-c]pyrimidines. researchgate.net The exploration of different starting materials and reaction conditions for such cycloadditions could provide access to a wider range of complex and unique derivatives.
| Synthetic Strategy | Potential Advantages for Derivative Synthesis |
| Flow Chemistry | Rapid library generation, improved safety and scalability, precise reaction control. |
| Stereoselective Synthesis | Access to enantiomerically pure compounds, study of stereospecific biological interactions. |
| 1,3-Dipolar Cycloaddition | Generation of novel and diverse heterocyclic systems fused to the core scaffold. |
| Microwave-Assisted Synthesis | Significantly reduced reaction times and potentially improved yields. nih.gov |
Integration of Advanced Computational Approaches for Rational Design
The rational design of novel therapeutic agents is increasingly reliant on advanced computational techniques. For the Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- scaffold, these in-silico methods are expected to play a pivotal role in accelerating the discovery of new drug candidates with improved potency and selectivity.
Molecular docking studies are a cornerstone of this approach. By simulating the binding of virtual libraries of Pyrrolo[1,2-c]pyrimidine derivatives into the active sites of known biological targets, researchers can predict binding affinities and modes of interaction. bohrium.comnih.gov This allows for the prioritization of compounds for synthesis and biological testing. For instance, docking studies on related pyrrolopyrimidine isomers have been used to design inhibitors for a variety of protein kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and the Discoidin Domain Receptor 2 (DDR2). nih.govresearchgate.net
Building on docking results, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop predictive models. These models correlate the structural features of a series of compounds with their biological activity, providing insights into the key chemical modifications that enhance or diminish potency.
Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational tools is becoming an integral part of the early-stage drug discovery process. rsc.org By identifying potential liabilities in silico, researchers can design derivatives of Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- with more favorable pharmacokinetic and safety profiles.
| Computational Method | Application in Drug Design |
| Molecular Docking | Prediction of binding affinity and interaction with biological targets. bohrium.comnih.gov |
| 3D-QSAR | Development of predictive models for biological activity. |
| ADMET Prediction | In-silico assessment of pharmacokinetic and toxicity profiles. rsc.org |
| Molecular Dynamics Simulations | Analysis of the dynamic stability of ligand-protein complexes. |
Development of Pyrrolo[1,2-c]pyrimidine Derivatives as Biological Probes and Tool Compounds
Beyond their direct therapeutic potential, derivatives of Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- represent a promising platform for the development of biological probes and tool compounds. These specialized molecules are invaluable for elucidating complex biological processes and validating new drug targets.
A key emerging direction is the design of fluorescent probes . For example, Pyrrolo-C, a fluorescent analogue of cytidine (B196190) based on the related pyrrolo[2,3-d]pyrimidine scaffold, has been successfully used to monitor RNA structure and dynamics. nih.gov Its fluorescence is sensitive to its local environment, particularly base stacking, making it an effective probe for conformational changes in nucleic acids. nih.gov Similarly, by incorporating suitable fluorophores or modifying the intrinsic fluorescence of the Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- core, it may be possible to create novel probes for studying protein-ligand interactions or enzymatic activity in real-time.
In addition to fluorescent probes, other types of tool compounds could be developed. These include:
Affinity-based probes: By attaching a reactive group or a tag (like biotin), derivatives can be used to covalently label and identify their biological targets from complex cellular lysates.
Photoaffinity labels: These compounds can be activated by light to form a covalent bond with their target, allowing for precise identification of binding partners.
The development of such tool compounds from the Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- scaffold would provide powerful reagents for chemical biology and facilitate a deeper understanding of the pathways in which these compounds exert their effects.
Expanding the Pharmacological Spectrum and Therapeutic Potential of Pyrrolo[1,2-c]pyrimidine Scaffolds
The pyrrolopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. acs.org A major future direction for Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- will be to systematically explore and expand its pharmacological profile beyond currently known activities.
Given that various isomers of pyrrolopyrimidines have shown potent activity as kinase inhibitors , this remains a highly promising area for investigation. ekb.eg Research on related scaffolds has identified inhibitors for a wide range of kinases implicated in cancer and inflammatory diseases. nih.govnih.gov Future studies should involve screening derivatives of Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- against broad panels of kinases to identify novel inhibitory activities.
| Potential Therapeutic Areas | Example Targets based on Related Scaffolds |
| Oncology | EGFR, VEGFR2, HER2, CDK, JAK, RET, FAK. ekb.egnih.govnih.gov |
| Inflammatory Diseases | Src family kinases, JAK. researchgate.netekb.eg |
| Viral Infections | Various viral kinases or polymerases. |
| Neurodegenerative Diseases | Kinases involved in neuronal signaling pathways. |
Another emerging paradigm is the development of multi-targeted agents or dual-action inhibitors . For instance, hybrid molecules combining the pyrrolo[2,3-d]pyrimidine scaffold with an endoperoxide moiety have been designed as dual degraders of Cyclin D1/3 and CDK4/6. rsc.org This approach can lead to enhanced efficacy and potentially overcome drug resistance mechanisms. Future research could explore the design of similar hybrid compounds based on the Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- core to target multiple nodes in a disease pathway simultaneously. The broad applicability of the pyrrolopyrimidine scaffold in medicinal chemistry suggests that a thorough investigation of its potential across various disease areas is warranted. acs.org
Q & A
What are the most reliable synthetic routes for Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-, and how do reaction conditions influence regioselectivity?
Basic Research Focus
The synthesis of pyrrolo[1,2-c]pyrimidine derivatives often involves 1,3-dipolar cycloaddition reactions or multi-component reactions. For example, one-pot three-component reactions using substituted pyrimidines, dimethyl acetylenedicarboxylate, and bromonitromethane in epoxide solvents yield 5-nitro derivatives with high efficiency . Regioselectivity is influenced by the electronic environment of the pyrrolo[1,2-c]pyrimidine core: nucleophilic attacks preferentially occur at the C7 position due to enhanced delocalization into the adjacent ring, while thermodynamically stable products favor substitution at C5 . Kinetic vs. thermodynamic control can be modulated by reaction temperature and catalyst choice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
